
Terlipressin acetate
Descripción general
Descripción
Terlipresina (acetato) es un análogo sintético de la vasopresina, una neurohormona endógena que actúa como vasoconstrictor. Se utiliza principalmente para tratar el sangrado causado por las varices esofágicas y para mejorar la función renal en adultos con síndrome hepatorenal . Terlipresina es un profármaco de la lipresina, o lisina vasopresina, y tiene una vida media más larga y una mayor selectividad para el receptor V1 en comparación con la vasopresina endógena .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La terlipresina se sintetiza a través de una serie de reacciones de acoplamiento de péptidos. El proceso implica la adición secuencial de aminoácidos para formar la cadena peptídica, seguida de la ciclización para formar los enlaces disulfuro. El producto final se purifica utilizando técnicas cromatográficas .
Métodos de producción industrial: En entornos industriales, el acetato de terlipresina se prepara disolviendo el componente activo en agua estéril para inyección, ajustando el pH con ácido acético y luego liofilizando la solución para obtener el producto final. El proceso de liofilización implica la pre-congelación de la solución a -30°C a -70°C, seguido de un secado primario y secundario para garantizar que el contenido de humedad sea inferior al 3% .
Análisis De Reacciones Químicas
Tipos de reacciones: La terlipresina experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su activación y metabolismo dentro del cuerpo .
Reactivos y condiciones comunes:
Oxidación: La terlipresina puede oxidarse utilizando agentes oxidantes suaves en condiciones controladas.
Reducción: Las reacciones de reducción suelen implicar el uso de agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución pueden ocurrir en presencia de nucleófilos en condiciones específicas.
Principales productos formados: El principal metabolito activo de la terlipresina es la lisina vasopresina, que se forma mediante la escisión enzimática de la cadena peptídica .
Aplicaciones Científicas De Investigación
Key Medical Applications
-
Hepatorenal Syndrome (HRS)
- Indication : Terlipressin is indicated for the treatment of type 1 hepatorenal syndrome, characterized by rapid renal function decline in patients with liver cirrhosis.
- Mechanism : It acts as a vasopressin receptor agonist, enhancing renal blood flow by increasing mean arterial pressure and reducing portal hypertension, thus improving kidney function .
- Clinical Evidence : Studies have shown that terlipressin significantly improves renal function and HRS reversal rates compared to placebo. For instance, in the CONFIRM trial, terlipressin combined with albumin demonstrated a higher rate of HRS reversal (33.9% vs 12.5% for placebo) .
-
Management of Bleeding Esophageal Varices
- Indication : Terlipressin is used to control acute bleeding from esophageal varices, which are dilated veins in the esophagus that can rupture due to increased portal pressure.
- Clinical Evidence : A systematic review indicated that terlipressin, when used in conjunction with standard therapies, significantly reduces mortality associated with variceal bleeding .
-
Septic Shock
- Indication : Although not universally recommended, terlipressin has been explored as a treatment option for norepinephrine-resistant septic shock.
- Clinical Evidence : Its use has been associated with improved hemodynamic parameters and reduced need for additional vasopressor support in some studies .
- Acute Liver Failure and Refractory Ascites
Data Table: Summary of Clinical Trials
Study Name | Population | Intervention | Primary Outcome | Results |
---|---|---|---|---|
OT-0401 | Adults with HRS | Terlipressin + Albumin | HRS reversal | 33.9% vs 12.5% (placebo), P = 0.008 |
REVERSE | Adults with HRS | Terlipressin | Renal function change | Statistically significant improvement noted |
CONFIRM | Adults with HRS-AKI | Terlipressin + Albumin | HRS reversal | Higher rates of reversal compared to placebo |
Variceal Study | Patients with variceal bleeding | Terlipressin | In-hospital mortality | Significant reduction in mortality rates |
Case Studies
-
Case Study on HRS Management
A 2023 study published in the Journal of Clinical Medicine reported on a cohort of patients with hepatorenal syndrome treated with terlipressin. The results indicated a substantial improvement in serum creatinine levels and overall survival rates at 28 days post-treatment, highlighting the efficacy of terlipressin in reversing acute kidney injury associated with liver disease . -
Management of Bleeding Esophageal Varices
A retrospective analysis examined patients who received terlipressin during episodes of variceal bleeding. The findings revealed a marked decrease in both the frequency of rebleeding episodes and overall mortality when compared to historical controls not receiving terlipressin . -
Septic Shock Application
In a clinical trial assessing terlipressin's role in septic shock management, patients who were resistant to norepinephrine showed improved blood pressure stability and reduced organ dysfunction scores when treated with terlipressin, suggesting its potential as an adjunct therapy .
Mecanismo De Acción
La terlipresina ejerce sus efectos actuando como un agonista del receptor de la vasopresina. Tiene una alta afinidad por el receptor V1, que se encuentra principalmente en las células musculares lisas vasculares. Al unirse al receptor V1, la terlipresina induce vasoconstricción, lo que lleva a un aumento de la presión arterial y una reducción del flujo sanguíneo a la circulación esplácnica . Este mecanismo es particularmente beneficioso en condiciones como el síndrome hepatorenal y el sangrado por varices, donde la vasoconstricción ayuda a estabilizar los vasos sanguíneos y mejorar la función orgánica .
Comparación Con Compuestos Similares
La terlipresina a menudo se compara con otros análogos de la vasopresina, como:
Vasopresina: La hormona endógena con una vida media más corta y menos selectividad para el receptor V1.
Desmopresina: Un análogo sintético con una alta afinidad por el receptor V2, utilizado principalmente para tratar la diabetes insípida y la enuresis.
Felypressina: Otro análogo de la vasopresina utilizado como vasoconstrictor en anestesia dental.
Singularidad de la terlipresina: La vida media más larga y la mayor selectividad para el receptor V1 de la terlipresina la hacen particularmente eficaz en el tratamiento de afecciones que requieren vasoconstricción sostenida . Su naturaleza de profármaco, que se convierte en la forma activa de lisina vasopresina, también contribuye a su perfil farmacológico único .
Actividad Biológica
Terlipressin acetate is a synthetic analogue of vasopressin, primarily utilized in clinical settings for its vasopressor and renal protective properties. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Pharmacodynamics
Terlipressin functions as a prodrug that is converted into lysine vasopressin (LVP) in the body. It exhibits partial intrinsic vasopressive activity and primarily acts on V1 receptors, which are responsible for vasoconstriction. The conversion to LVP enhances its efficacy in raising blood pressure and improving renal function, particularly in patients with hepatorenal syndrome (HRS) and other critical conditions.
- Mechanism of Action :
- Agonist for V1a and V1b receptors.
- Increases systemic vascular resistance and arterial pressure.
- Reduces heart rate due to baroreceptor reflex activation.
Pharmacokinetics
Terlipressin has a relatively short half-life, approximately 40 minutes, with effects observable within minutes after administration. The pharmacokinetic profile follows a two-compartment model, characterized by rapid distribution and elimination.
Parameter | Value |
---|---|
Half-life | ~40 minutes |
Volume of distribution | ~6.3 L |
Metabolic clearance | ~9 mL/kg/min |
Peak plasma concentration | 60-120 minutes post-administration |
Bioavailability | Not applicable (IV administration) |
Clinical Efficacy
Terlipressin has been extensively studied in patients with HRS, particularly HRS type 1 (HRS-1). Several pivotal trials have demonstrated its effectiveness in improving renal function and reversing HRS.
Key Clinical Trials :
-
OT-0401 Study :
- Participants: 112 patients.
- Outcome: Higher rates of HRS reversal (33.9% vs. 12.5% with placebo; P = 0.008).
-
REVERSE Trial :
- Participants: 196 patients.
- Outcome: Significant reduction in serum creatinine levels and improved renal function compared to placebo.
-
CONFIRM Trial :
- Participants: Combination therapy with albumin.
- Outcome: Statistically significant higher rates of HRS reversal compared to placebo + albumin.
Case Studies
A case study involving a cohort of 27 patients treated with terlipressin showed that 70.4% achieved HRS reversal compared to only 28.6% in those treated with midodrine and octreotide (P = 0.01) . This highlights terlipressin's superior efficacy in reversing HRS under controlled conditions.
Safety Profile
While terlipressin is generally well-tolerated, it is associated with certain adverse effects:
- Common Side Effects :
- Gastrointestinal disturbances.
- Respiratory failure risk (14% in CONFIRM study).
- Serious Adverse Events :
- Increased mortality associated with respiratory failure in high-risk populations.
Propiedades
IUPAC Name |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFVFDPQEHRNTC-LWCZBKQBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H82N16O19S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914453-96-6, 1884420-36-3 | |
Record name | Terlipressin acetate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terlipressin diacetate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884420363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.